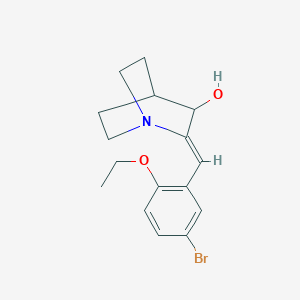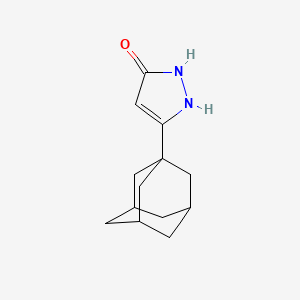
2-(5-bromo-2-ethoxybenzylidene)quinuclidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-Bromo-2-ethoxybenzylidene)quinuclidin-3-ol is a chemical compound studied for its molecular structure and chemical properties. It belongs to the class of quinuclidine derivatives.
Synthesis Analysis
Quinuclidine derivatives, such as this compound, are synthesized using various methods. For example, one method involves the reaction of quinuclidine with different reagents, leading to the formation of substituted quinuclidine compounds (Santini et al., 1994).
Molecular Structure Analysis
The molecular structure of these compounds often features a trans conformation around the double bond, with the quinuclidine and phenyl moieties showing deformations in their geometric and conformational parameters (Santini et al., 1994; Santini et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving these compounds include interactions with various reagents and catalysts, leading to the formation of new derivatives or adducts. The nature of substituents and the structure of the compound significantly influence its reactivity (Baul et al., 2006).
Physical Properties Analysis
Physical properties, such as crystal structure and melting points, are analyzed using techniques like X-ray diffraction and NMR spectroscopy. These properties vary depending on the specific substituents and the overall molecular structure (Zhu & Qiu, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and solubility, are influenced by the compound's molecular structure. Intramolecular interactions, such as hydrogen bonding and steric effects, play a crucial role in determining these properties (Vorob'eva et al., 1983; Loudon & Koshland, 1970).
Scientific Research Applications
Biocatalytic Preparation of Chiral Quinuclidin-3-ols
A study by Primožič et al. (2011) explored the biocatalytic method for the production of chiral quinuclidin-3-ols, which are critical intermediates in synthesizing physiologically active compounds. The research utilized butyrylcholinesterase as a biocatalyst for the kinetic resolution of enantiomers, demonstrating the potential of derivatives like 2-(5-bromo-2-ethoxybenzylidene)quinuclidin-3-ol in producing optically active compounds for pharmaceutical applications (Primožič, Bolant, Ramić, & Tomić, 2011).
Synthesis and Catalytic Performance
Ebrahimipour et al. (2018) synthesized a novel mixed-ligand Cu(II) Schiff base complex, showcasing its catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study indicates the significance of Schiff base derivatives in catalyzing electrophilic reactions, which are crucial in organic synthesis and potentially pharmaceutical manufacturing (Ebrahimipour, Khosravan, Castro, Khajoee Nejad, Dušek, & Eigner, 2018).
properties
IUPAC Name |
(2Z)-2-[(5-bromo-2-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c1-2-20-15-4-3-13(17)9-12(15)10-14-16(19)11-5-7-18(14)8-6-11/h3-4,9-11,16,19H,2,5-8H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNNAQSGMMXMKO-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=C\2/C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)
![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)

![N-(2-methoxyethyl)-1-methyl-5-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-benzimidazol-2-amine](/img/structure/B5500161.png)


![N-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5500179.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![N-[2-(2-furoylamino)-3-phenylacryloyl]leucine](/img/structure/B5500198.png)
![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5500205.png)
![1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)